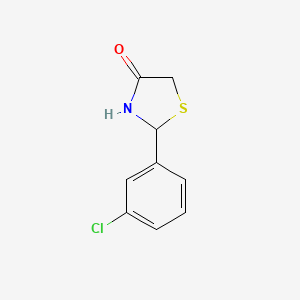

2-(3-chlorophenyl)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-7-3-1-2-6(4-7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMOPTZNRGZJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(S1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of 3-chlorobenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is often carried out in solvents such as ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidine ring can be reduced to form corresponding alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including 2-(3-chlorophenyl)-1,3-thiazolidin-4-one, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific enzymes involved in cancer proliferation and survival. For instance, studies have demonstrated that thiazolidin-4-ones can inhibit topoisomerases and other targets crucial for DNA replication and repair .

-

Case Studies :

- A study reported that compounds derived from thiazolidin-4-one exhibited cytotoxic effects against human breast cancer (MCF-7) cells, with significant dose-dependent activity observed in MTT assays .

- Another investigation highlighted that thiazolidin-4-one derivatives demonstrated selective cytotoxicity against prostate cancer cells, indicating their potential as targeted cancer therapies .

Antimicrobial Properties

The antimicrobial efficacy of thiazolidin-4-one derivatives has been widely documented. These compounds exhibit activity against a range of pathogens, including bacteria and parasites.

- Antitoxoplasma Activity : One study focused on the anti-Toxoplasma gondii activity of thiazolidin-4-one derivatives, revealing that several compounds significantly inhibited parasite growth with IC50 values ranging from 115.92 to 271.15 μM .

- Broad-Spectrum Antimicrobial Activity : Thiazolidin-4-one derivatives have also been investigated for their antibacterial and antifungal properties. They have shown effectiveness against various strains of bacteria, including resistant strains .

Anti-inflammatory and Analgesic Effects

Thiazolidin-4-one compounds are recognized for their anti-inflammatory and analgesic activities.

- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

- Research Findings : In vivo studies have demonstrated that certain thiazolidin-4-one derivatives significantly reduced inflammation in carrageenan-induced paw edema models, showcasing their potential as therapeutic agents for inflammatory diseases .

Antiviral Activity

Recent studies have indicated that thiazolidin-4-one derivatives possess antiviral properties.

- HIV Inhibition : Some derivatives have been synthesized with modifications that enhance their antiviral potency against HIV. For example, a specific compound demonstrated an EC50 value of 0.35 mM against HIV, indicating substantial antiviral activity .

Antidiabetic Potential

Thiazolidin-4-one derivatives are also being explored for their antidiabetic properties.

- Mechanism : These compounds may act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

Data Summary Table

Mechanism of Action

The biological activity of 2-(3-chlorophenyl)-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among thiazolidinone derivatives include substitutions at positions 2, 3, and 5 of the core, which significantly alter electronic, steric, and solubility profiles.

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl and 3-nitrophenyl substituents reduce electron density at the thiazolidinone core, stabilizing the C=O bond (IR: 1679–1683 cm⁻¹) .

- Thioxo Derivatives : Replacement of the 4-one oxygen with sulfur (e.g., 2-thioxo in ) introduces additional hydrogen-bonding sites, influencing enzyme inhibition .

Table 2: Antimicrobial Activity of Selected Thiazolidinones

Key Findings :

- Chlorophenyl Position Matters: 3-Chlorophenyl derivatives (e.g., V3) show superior activity against P. aeruginosa (MIC: 3.12 μg/mL) compared to 4-chlorophenyl analogs (MIC: 25 μg/mL) .

- Synergistic Effects: Pyrazole-linked thiazolidinones () exhibit dual inhibition of Pf-ENR and E.

Spectroscopic Characterization

Q & A

Q. How can researchers address discrepancies in computational vs. experimental binding affinities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.